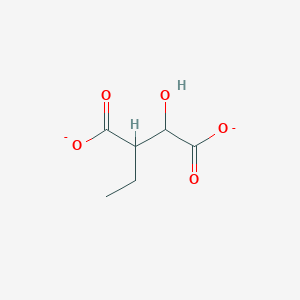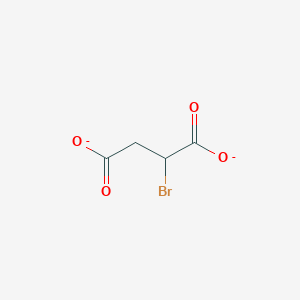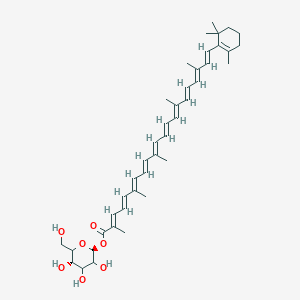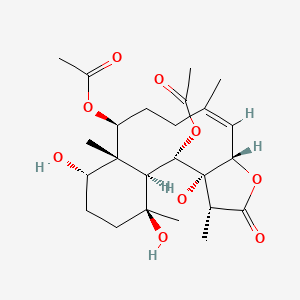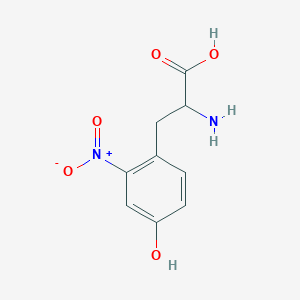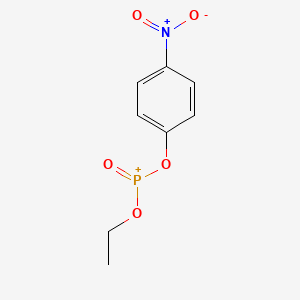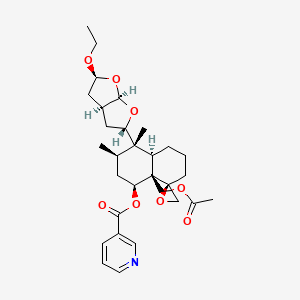
Scutebarbatine J(rel)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Scutebarbatine J(rel) is a member of pyridines and an aromatic carboxylic acid. It has a role as a metabolite.
科学的研究の応用
Cytotoxic Activities and Antitumor Effects
Scutebarbatine J and its related compounds, primarily isolated from Scutellaria barbata, have been extensively studied for their cytotoxic activities against various cancer cell lines. Studies have demonstrated that these compounds, including neo-clerodane diterpenoids like barbatins and scutebarbatine B, exhibit significant cytotoxic activities against cancer lines such as HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma cells. The IC50 values of these compounds range from 3.5 to 8.1 microM, indicating their potent anti-cancer properties (Dai et al., 2006).
Furthermore, Scutebarbatine A (SBT-A) has shown significant antitumor effects on A549 cells via apoptosis. In vitro studies have demonstrated that SBT-A can up-regulate the expressions of cytochrome c, caspase-3 and 9, and down-regulate the levels of Bcl-2 in A549 cells. These findings are also supported by in vivo studies where SBT-A exhibited notable antitumor effects on A549 cancer via mitochondria-mediated apoptosis (Yang et al., 2014).
Mechanisms of Action in Cancer Treatment
Studies on Scutebarbatine A have revealed its mechanisms of action in treating cancer, particularly hepatocellular carcinoma (HCC). It has been found that SBT‐A inhibits the growth of HCC cells in a dose‐dependent manner and triggers cell apoptosis via a caspase‐dependent pathway. The treatment with SBT‐A increases the phosphorylation of extracellular signal-regulated kinase 1 and 2 (ERK1/2), c‐Jun N‐terminal kinase 1 and 2 (JNK1/2), and p38 mitogen‐activated protein kinase (p38 MAPK). Moreover, SBT‐A activates endoplasmic reticulum (ER) stress through the upregulation of protein kinase RNA‐like ER kinase (PERK), activating transcription factor 4 (ATF‐4), and CCAAT‐enhancer‐binding protein (C/EBP) homologous protein (CHOP), indicating its potential as an agent for the treatment of HCC (Feng et al., 2021).
Anti-Photoaging and Antioxidant Activities
Scutellaria barbata, the source of Scutebarbatine J and related compounds, has also shown potential in anti-photoaging activities. Research indicates that extracts of Scutellaria barbata possess antiphotoaging properties by restoring the expression of various genes like procollagen type-1 (COL1A1), matrix metalloproteinase-1a (MMP-1a), interleukin-6 (IL-6), and interleukin-8 (IL-8), which are induced by ultraviolet B (UVB) irradiation. These extracts have been found to inhibit UVB-induced wrinkle formation, decrease epidermal thickness, and restore dermal collagen content in animal models. The antiphotoaging effects may be related to the attenuation of UVB-induced overactivation of AKT phosphorylation (Jung et al., 2022).
Additionally, polysaccharides extracted from Scutellaria barbata have shown potential antioxidant activities, providing a scientific basis for the traditional use of this herb in medicine for its antioxidant properties (Ye & Huang, 2012).
特性
製品名 |
Scutebarbatine J(rel) |
|---|---|
分子式 |
C30H41NO8 |
分子量 |
543.6 g/mol |
IUPAC名 |
[(1S,3R,4S,4aR,8R,8aR)-4-[(2S,3aS,5S,6aR)-5-ethoxy-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-2-yl]-8a-(acetyloxymethyl)-3,4-dimethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-oxirane]-1-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C30H41NO8/c1-5-34-25-14-21-13-23(38-27(21)39-25)28(4)18(2)12-24(37-26(33)20-8-7-11-31-15-20)30(17-35-19(3)32)22(28)9-6-10-29(30)16-36-29/h7-8,11,15,18,21-25,27H,5-6,9-10,12-14,16-17H2,1-4H3/t18-,21+,22-,23+,24+,25+,27-,28+,29+,30+/m1/s1 |
InChIキー |
QKISVSHUNJJKNY-CZIZJKDCSA-N |
異性体SMILES |
CCO[C@@H]1C[C@@H]2C[C@H](O[C@@H]2O1)[C@]3([C@@H](C[C@@H]([C@@]4([C@@H]3CCC[C@]45CO5)COC(=O)C)OC(=O)C6=CN=CC=C6)C)C |
正規SMILES |
CCOC1CC2CC(OC2O1)C3(C(CC(C4(C3CCCC45CO5)COC(=O)C)OC(=O)C6=CN=CC=C6)C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



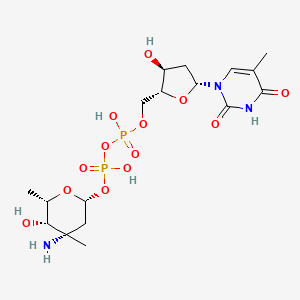
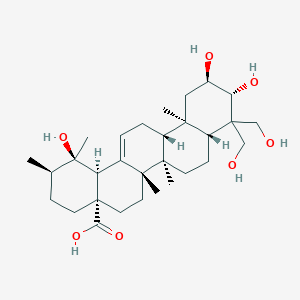
![2-fluoro-N-[(2S)-3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1262325.png)
![(8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B1262326.png)
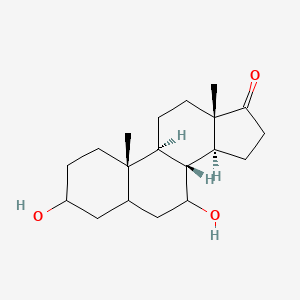
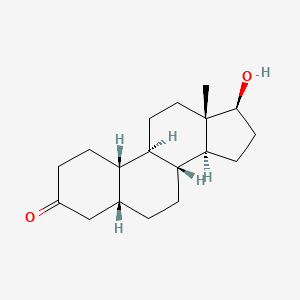
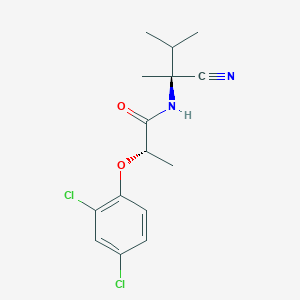
![[(2~{R},3~{R},4~{R},5~{S},6~{S})-2-[[(1~{R},3~{S},5~{S},8~{R},9~{S},10~{R},11~{R},13~{R},14~{S},17~{R})-10-(hydroxymethyl)-13-methyl-1,5,11,14-tetrakis(oxidanyl)-17-(5-oxidanylidene-2~{H}-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1~{H}-cyclopenta[a]phenanthren-3-yl]oxy]-6-methyl-3,5-bis(oxidanyl)oxan-4-yl] anthracene-9-carboxylate](/img/structure/B1262333.png)
